芙蓉花素七甲醚

描述

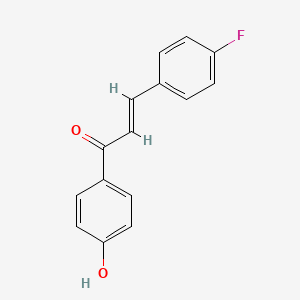

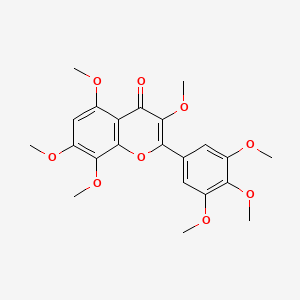

Hibiscetin heptamethyl ether is a natural product isolated from various medicinal plants . It is one of the most highly hydroxylated compounds among flavones and flavonols .

Molecular Structure Analysis

Hibiscetin heptamethyl ether contains a total of 57 bonds; 33 non-H bonds, 14 multiple bonds, 8 rotatable bonds, 2 double bonds, 12 aromatic bonds, 3 six-membered rings, 1 ten-membered ring, 1 ketone (aromatic), 1 ether (aliphatic), and 7 ethers (aromatic) .Chemical Reactions Analysis

The antioxidant activity of Hibiscetin and its glycoside Hibiscitrin has been investigated in gas, water, and benzene media using M06-2X functional level of density functional theory with 6–311+G (d, p) basis set . Both molecules were found to exhibit the same trend in their reaction enthalpies .Physical And Chemical Properties Analysis

The strength of intramolecular hydrogen bonding and non-covalent interactions, which are critical for the antioxidant action of polyphenols, are used to study the relaxed potential energy scans of the hydroxyl groups and the quantum theory of atoms in molecules .科学研究应用

分离和成分分析

- 从洛神花中分离芙蓉花黄素:Rao 和 Seshadri(1942 年)的一项研究从洛神花的花瓣中分离出一种新的黄酮醇糖苷,命名为芙蓉花黄素。它的苷元芙蓉花素被鉴定为六羟基黄酮醇,在乙酰化后形成七乙酰基衍生物。这项研究为芙蓉花素及其衍生物的化学结构提供了基础知识 (Rao & Seshadri, 1942)。

- 芙蓉花素的合成:在后续研究中,Rao、Rao 和 Seshadri(1944 年)描述了一种合成芙蓉花素的方法,进一步阐明了其作为七羟基黄酮的结构。这项研究在确认芙蓉花素的化学组成方面发挥了重要作用 (Rao, Rao, & Seshadri, 1944)。

生物活性及应用

- 酪氨酸酶抑制潜力:Azizuddin、Khan 和 Choudhary(2011 年)的一项研究发现芙蓉花素七甲醚是从各种药用植物中分离出的天然产物之一,证明了其作为酪氨酸酶抑制剂的潜力。这一发现表明芙蓉花素七甲醚在护肤中的潜在应用,特别是在解决色素沉着过度方面 (Azizuddin, Khan, & Choudhary, 2011)。

潜在治疗用途

- 神经保护作用:Mahdi 等人(2023 年)研究了芙蓉花素在 3-硝基丙酸诱导的亨廷顿病大鼠模型中的神经保护作用。该研究将芙蓉花素的神经保护作用与其对氧化应激的影响以及对大脑中单胺神经递质的调节联系起来。这表明芙蓉花素在神经退行性疾病中具有潜在的治疗应用 (Mahdi et al., 2023)。

一般健康益处

- 芙蓉花素在管理糖尿病和肥胖症中的作用:Gilani 等人(2022 年)重点研究了芙蓉花素在大鼠高脂饮食和链脲佐菌素诱导的糖尿病模型中的抗糖尿病能力。该研究发现芙蓉花素在降低血糖、血脂和炎性标志物方面有显着益处,表明其在管理糖尿病和肥胖相关并发症方面很有用 (Gilani et al., 2022)。

作用机制

Target of Action

The primary target of Hibiscetin heptamethyl ether is the Fe2+ ion . The compound has been shown to interact with the Fe2+ ion, particularly at the oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions .

Mode of Action

Hibiscetin heptamethyl ether interacts with its target, the Fe2+ ion, through a process known as chelation . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin interact best with the Fe2+ ion among the possible chelation sites on Hibiscetin . This interaction forms a stable complex, HIB-[7-8]-Fe2+, which has been validated by Frontier molecular orbital, Natural bond orbital, and natural population reports .

Biochemical Pathways

It is known that flavonoids, the class of compounds to which hibiscetin heptamethyl ether belongs, play a vital role in scavenging or reducing the toxicity of redox-active metal ions . This suggests that Hibiscetin heptamethyl ether may influence pathways related to oxidative stress and inflammation.

Result of Action

The chelation of the Fe2+ ion by Hibiscetin heptamethyl ether results in the formation of a stable complex, which has been shown to have superior antioxidant activity compared to the parent flavonoid . This suggests that Hibiscetin heptamethyl ether may have potential therapeutic applications in conditions associated with oxidative stress.

Action Environment

The action of Hibiscetin heptamethyl ether can be influenced by various environmental factors. For instance, the radical scavenging capabilities of the Hibiscetin-Fe2+ complex have been shown to vary in different media, such as gas, water, and benzene . This suggests that the compound’s action, efficacy, and stability may be influenced by the surrounding environment.

安全和危害

生化分析

Biochemical Properties

Hibiscetin heptamethyl ether exhibits numerous pharmacological actions, including antioxidant activity . It has been found to interact with redox-active metal ions, particularly Fe2+ . The oxygen atoms of the di-deprotonated catechol moiety at the C-7 and C-8 positions of Hibiscetin heptamethyl ether interact best with the Fe2+ ion .

Cellular Effects

It is known that flavonoids, the class of compounds to which Hibiscetin heptamethyl ether belongs, can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of Hibiscetin heptamethyl ether involves its interaction with Fe2+ ions. The most stable complex, HIB-[7-8]-Fe2+, was validated by Frontier molecular orbital, Natural bond orbital, and natural population reports . The topological analysis indicated the electrostatic interaction between the oxygen atoms of Hibiscetin heptamethyl ether and the metal ion in the complex .

Temporal Effects in Laboratory Settings

It is known that the antioxidant activity of the most stable complex of Hibiscetin heptamethyl ether and Fe2+ ion is superior to the parent flavonoid .

Dosage Effects in Animal Models

In animal models, the dosage effects of Hibiscetin heptamethyl ether have been studied with the administration of 3-NPA doses for the induction of experimentally induced HD symptoms in rats . The efficacy of Hibiscetin heptamethyl ether 10 mg/kg was studied .

Metabolic Pathways

It is known that flavonoids, the class of compounds to which Hibiscetin heptamethyl ether belongs, can interact with various enzymes and cofactors .

Transport and Distribution

It is known that flavonoids, the class of compounds to which Hibiscetin heptamethyl ether belongs, can interact with various transporters and binding proteins .

Subcellular Localization

It is known that flavonoids, the class of compounds to which Hibiscetin heptamethyl ether belongs, can be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .

属性

IUPAC Name |

3,5,7,8-tetramethoxy-2-(3,4,5-trimethoxyphenyl)chromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24O9/c1-24-12-10-15(27-4)20(29-6)21-16(12)17(23)22(30-7)18(31-21)11-8-13(25-2)19(28-5)14(9-11)26-3/h8-10H,1-7H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFQWYRUBZJYCIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C2=C(C(=O)C3=C(O2)C(=C(C=C3OC)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![3,5-dimethyl-4-[(E)-phenyldiazenyl]phenol](/img/structure/B3034662.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)